REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]([CH2:8][CH3:9])[C:6](=[O:10])[NH:5][C:4](=[O:11])[C:3]=1[N:12]=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>N>[NH2:12][C:3]1[C:4](=[O:11])[NH:5][C:6](=[O:10])[N:7]([CH2:8][CH3:9])[C:2]=1[NH2:1] |f:1.2.3|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
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NC1=C(C(NC(N1CC)=O)=O)N=O
|
Name
|
|
Quantity
|
7.37 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure to a volume of 30 ml
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered off
|
Type
|
WASH
|
Details
|
washed with cold water
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(NC(N(C1N)CC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |